molecular formula C15H25NO3S B2962200 2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one CAS No. 1396810-99-3

2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one

Katalognummer: B2962200
CAS-Nummer: 1396810-99-3
Molekulargewicht: 299.43
InChI-Schlüssel: FJTBDHQOAPBGLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one is a spirocyclic compound featuring a central 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core. This structure comprises a five-membered spiro ring system fused with a tetrahydrofuran-like oxygen-containing ring and an azaspiro component.

Eigenschaften

IUPAC Name

2-cyclopentylsulfanyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-14(2)18-10-15(11-19-14)8-16(9-15)13(17)7-20-12-5-3-4-6-12/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTBDHQOAPBGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CSC3CCCC3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl}ethan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization and substitution steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3

Wirkmechanismus

The mechanism of action of 2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the KRAS G12C protein, a known driver of oncogenic alterations in human cancer. The compound binds covalently to the mutated cysteine residue in the switch-II pocket of KRAS G12C, thereby inhibiting its activity and preventing tumor growth .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
2-(Cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one Cyclopentylsulfanyl C₁₆H₂₅NO₃S 323.4 (calculated) Potential intermediates in drug discovery -
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone 4-Fluorophenylthio C₁₆H₂₀FNO₃S 325.4 No reported biological data; structural analog
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone m-Tolyl C₁₇H₂₃NO₃ 289.4 Undisclosed applications; limited data
2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone Benzo[d]oxazol-2-ylthio C₁₈H₂₁N₂O₄S 377.4 (calculated) Heterocyclic substituent for enhanced binding
1-(7-(Quinazolin-4-yl)-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one Quinazolin-4-yl C₁₈H₁₉N₃O₂ 321.4 KRAS inhibitor for cancer therapy
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Phenyl C₁₃H₁₅NO₂ 217.3 High-purity pharmaceutical intermediate

Substituent-Driven Functional Differences

  • Cyclopentylsulfanyl vs.
  • Heterocyclic Modifications: Compounds like 2-(benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone incorporate nitrogen-oxygen heterocycles, likely enhancing binding affinity in biological systems compared to simpler alkyl/aryl substituents .

Biologische Aktivität

The compound 2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one (CAS Number: 1396810-99-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₁O₂S
  • Molecular Weight : 273.38 g/mol

This compound features a cyclopentyl sulfanyl group and a spirocyclic moiety, which are significant in determining its biological interactions.

Synthesis

The synthesis of 2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthesis pathway may include the following steps:

  • Formation of the spirocyclic framework.
  • Introduction of the cyclopentylsulfanyl group.
  • Final purification and characterization.

Antiinflammatory and Analgesic Properties

Research indicates that compounds with similar structural features exhibit significant antiinflammatory and analgesic activities. A study on related compounds demonstrated that several derivatives showed promising antiinflammatory effects while maintaining low cytotoxicity levels .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving human cell lines, many derivatives of similar structures exhibited minimal cytotoxic effects . This suggests that 2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one may also possess a favorable safety profile.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Cyclopentanone Derivatives : A series of cyclopentanone derivatives were synthesized and tested for their antiinflammatory and analgesic properties. Results indicated that modifications at the 2-position significantly influenced biological activity while minimizing cytotoxicity .
  • Pharmacological Screening : Compounds similar to 2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one have been included in pharmacological screening libraries aimed at identifying novel therapeutic agents for inflammatory diseases .

Data Summary Table

PropertyValue
Molecular FormulaC₁₄H₁₉N₁O₂S
Molecular Weight273.38 g/mol
Antiinflammatory ActivitySignificant in related studies
CytotoxicityMinimal in related studies

Q & A

Q. What are the optimal methodologies for synthesizing 2-(cyclopentylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution for introducing the cyclopentylsulfanyl group and spirocyclic ring formation via acid-catalyzed cyclization. Purity optimization requires fractional crystallization or preparative HPLC, validated by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For spirocyclic intermediates, monitor reaction kinetics using in situ FTIR to track carbonyl intermediates .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement to resolve bond lengths/angles and spirocyclic conformation . For non-crystalline samples, employ rotational spectroscopy (microwave) coupled with DFT calculations to validate the 3D structure. Puckering parameters (e.g., Cremer-Pople coordinates) quantify spirocyclic distortions .

Q. What analytical techniques are suitable for assessing environmental stability and degradation pathways?

  • Methodological Answer : Conduct OECD 301F (ready biodegradability) and hydrolytic stability tests under varying pH (1–13). Use LC-MS/MS to identify degradation products. For photodegradation, employ solar simulator setups with UV-Vis monitoring. Computational tools like EPI Suite predict persistence and bioaccumulation potential .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering or sulfanyl group rotation). Use variable-temperature NMR to probe conformational exchange. Compare experimental ¹H-¹H coupling constants with DFT-derived values (B3LYP/6-311++G**). For spirocyclic systems, apply QTAIM analysis to assess intramolecular interactions influencing spectral splitting .

Q. What strategies address low yields in spirocyclic ring formation during synthesis?

  • Methodological Answer : Optimize reaction conditions using design of experiments (DoE). Key factors: solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., p-TsOH). Mechanistic studies via ESI-MS can identify intermediates. For steric hindrance in the azaspiro core, consider strain-release strategies using bulky protecting groups .

Q. How does the spirocyclic moiety influence the compound’s conformational dynamics and reactivity?

  • Methodological Answer : Apply molecular dynamics (MD) simulations (AMBER/OPLS) to model puckering transitions. Use X-ray charge density analysis to map electron distribution at the spiro-junction. Experimentally, compare reactivity in nucleophilic substitutions (e.g., SN2 at the ethanone group) with non-spiro analogs to quantify steric/electronic effects .

Q. What methodologies elucidate the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. Docking simulations (AutoDock Vina) guided by SC-XRD geometries predict binding modes. For mechanistic insights, synthesize fluorinated analogs for ¹⁹F NMR-based activity monitoring .

Q. How can synthetic impurities be characterized and minimized?

  • Methodological Answer : Impurity profiling via UPLC-QTOF-MS with MSE data-independent acquisition identifies byproducts (e.g., sulfoxide derivatives). Reaction optimization using flow chemistry reduces side reactions. For chiral impurities, employ chiral stationary phase HPLC (CSP-HPLC) paired with circular dichroism (CD) spectroscopy .

Data Contradiction & Theoretical Framework Questions

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Re-evaluate the theoretical model’s constraints (e.g., solvent effects in DFT). Use free-energy perturbation (FEP) or MM-PBSA for binding energy refinement. Validate with mutational studies (e.g., alanine scanning) on target proteins to confirm key interaction residues .

Q. What frameworks guide the integration of this compound into broader pharmacological or materials science research?

  • Methodological Answer :
    Align with the quadripolar model:
  • Theoretical : Link to spirocyclic SAR (structure-activity relationship) databases.
  • Epistemological : Apply QSAR models for bioactivity prediction.
  • Morphological : Use crystallographic data to inform solid-state properties.
  • Technical : Optimize synthetic routes via green chemistry metrics (E-factor, PMI) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.